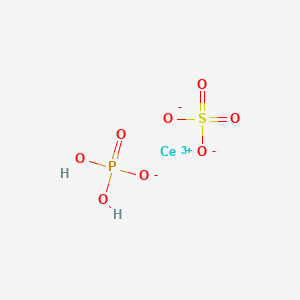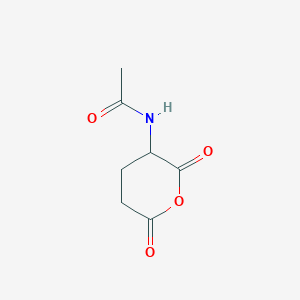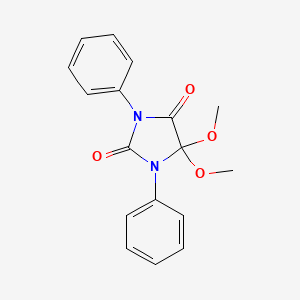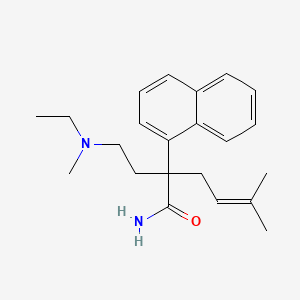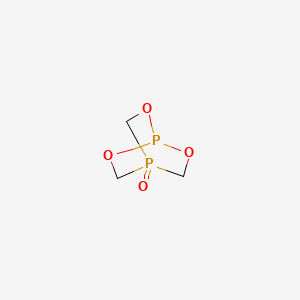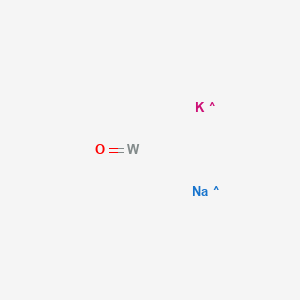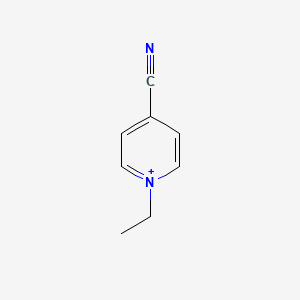
Pyridinium, 4-cyano-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-cyano-1-ethyl- is a derivative of pyridinium salts, which are well-known for their structural diversity and significant roles in various natural products and pharmaceuticals. This compound features a pyridinium ring with a cyano group at the 4-position and an ethyl group at the 1-position. Pyridinium salts, including Pyridinium, 4-cyano-1-ethyl-, are recognized for their applications in organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-cyano-1-ethyl- typically involves the alkylation of pyridine with ethyl halides followed by the introduction of a cyano group at the 4-position. One common method includes the reaction of pyridine with ethyl bromide in the presence of a base to form 1-ethylpyridinium bromide. This intermediate is then treated with a cyanating agent such as sodium cyanide to introduce the cyano group at the 4-position .
Industrial Production Methods: Industrial production of Pyridinium, 4-cyano-1-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 4-cyano-1-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyano group or the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are employed.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-cyano-1-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of ionic liquids, catalysts, and materials for electronic applications
Wirkmechanismus
The mechanism of action of Pyridinium, 4-cyano-1-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the pyridinium ring play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or by acting as a competitive inhibitor .
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 4-cyano-1-methyl-
- Pyridinium, 4-cyano-1-propyl-
- Pyridinium, 4-cyano-1-butyl-
Comparison: Pyridinium, 4-cyano-1-ethyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a potent bioactive compound .
Eigenschaften
CAS-Nummer |
45821-46-3 |
|---|---|
Molekularformel |
C8H9N2+ |
Molekulargewicht |
133.17 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C8H9N2/c1-2-10-5-3-8(7-9)4-6-10/h3-6H,2H2,1H3/q+1 |
InChI-Schlüssel |
PQYVXRUPWMDYRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)

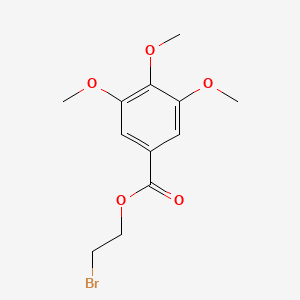
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
